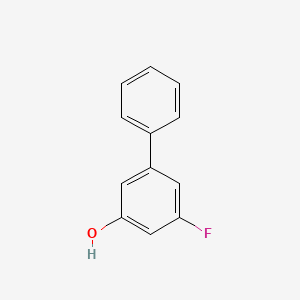

3-Fluoro-5-phenylphenol

Descripción

Significance of Organofluorine Compounds in Advanced Chemical Systems

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have garnered substantial attention in modern chemistry. numberanalytics.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. wikipedia.org The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, which can enhance the metabolic stability of a compound. chinesechemsoc.orgwikipedia.org

These unique characteristics have led to the widespread application of organofluorine compounds in various advanced chemical systems. It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain fluorine. chinesechemsoc.org Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the nonsteroidal anti-inflammatory drug celecoxib. numberanalytics.com In materials science, the inclusion of fluorine is crucial for creating advanced materials like fluoropolymers, which are valued for their high thermal stability and chemical resistance. numberanalytics.comnih.gov The development of new reagents and synthetic methods for creating fluorinated compounds remains an active and vital area of research. chinesechemsoc.orgmdpi.com

Context of Biphenyl (B1667301) and Phenol (B47542) Scaffolds in Modern Organic Chemistry

Biphenyl and phenol structural motifs are fundamental building blocks in contemporary organic chemistry, each contributing unique properties to larger molecules. nih.govunits.it The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, provides a rigid and versatile framework. This structural unit is present in numerous pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antifungal properties. researchgate.netarabjchem.org Biphenyl derivatives are also integral to the development of materials such as liquid crystal displays and organic semiconductors. rsc.org

The phenol group, characterized by a hydroxyl group attached to a benzene (B151609) ring, is a key feature in a vast number of natural products and synthetic compounds. units.itresearchgate.net Phenols and their derivatives are crucial intermediates in the synthesis of a wide array of more complex molecules. researchgate.netrsc.org The hydroxyl group can participate in hydrogen bonding, which is a critical interaction in biological systems and can influence the properties of materials. The combination of biphenyl and phenol moieties within a single molecule, creating biphenols or hydroxyphenyl-substituted biphenyls, results in structures with a rich potential for applications in medicinal chemistry, catalysis, and materials science. acs.orgmdpi.com The synthesis of these bifunctional scaffolds is an area of ongoing research, with methods like Suzuki-Miyaura coupling being commonly employed. rsc.orgacs.org

Rationale for Investigating 3-Fluoro-5-phenylphenol within the Broader Scientific Landscape

The specific compound this compound represents a convergence of the structural features discussed above: an organofluorine compound, a biphenyl, and a phenol. The rationale for its investigation stems from its potential as a versatile building block in the synthesis of more complex and potentially valuable molecules. The strategic placement of the fluorine atom, the phenyl group, and the hydroxyl group on the aromatic ring creates a unique combination of electronic and steric properties.

The presence of the fluorine atom can influence the acidity of the phenolic proton and modulate the electronic nature of the aromatic ring system. The biphenyl structure provides a rigid core that can be further functionalized, and the phenolic hydroxyl group offers a reactive site for a variety of chemical transformations. For instance, fluorinated biphenyls are known to be useful in the development of liquid crystals and other advanced materials. rsc.org

While extensive research dedicated solely to this compound is not widely published, its value can be inferred from its role as a chemical intermediate. Chemists may synthesize this compound as a precursor to larger molecules with specific desired properties, leveraging the unique combination of its functional groups for applications in drug discovery, agrochemical development, or materials science. The investigation of such molecules is fundamental to advancing these fields by providing new tools and molecular platforms for innovation.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 187392-66-1 |

| Molecular Formula | C₁₂H₉FO |

| IUPAC Name | 5-fluoro-[1,1'-biphenyl]-3-ol |

| Purity | >95% |

This data is compiled from publicly available chemical supplier information. fluorochem.co.uksynquestlabs.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633442 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187392-66-1 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 3 Fluoro 5 Phenylphenol

Electrophilic Aromatic Substitution Pathways on Fluorinated Phenolic Biphenyls

The hydroxyl group of 3-Fluoro-5-phenylphenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. libretexts.org Consequently, this compound is highly reactive towards electrophiles, leading to the formation of various substituted derivatives. libretexts.org Electrophilic aromatic substitution (EAS) reactions proceed through a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks an electrophile, leading to the formation of a carbocation intermediate and the disruption of aromaticity. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com The presence of the activating hydroxyl group facilitates these transformations on the phenolic ring of this compound. libretexts.org

Metal-Catalyzed Transformations Involving the Biphenyl (B1667301) Moiety

The biphenyl structure of this compound allows it to participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Catalytic systems based on transition metals like palladium, nickel, and copper are commonly employed for these transformations. mdpi.commdpi.com

One of the most prominent examples is the Suzuki cross-coupling reaction, which typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While this compound itself does not possess a halide suitable for direct Suzuki coupling on the phenyl ring, derivatization to introduce a leaving group such as a triflate or a halide would render it a suitable substrate.

Another important transformation is the Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides. mdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com Similar to the Suzuki reaction, appropriate functionalization of the biphenyl moiety of this compound would be necessary for it to participate in this reaction.

Nucleophilic Aromatic Reactions at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the fluorine atom on the phenolic ring of this compound with a variety of nucleophiles. nih.gov In contrast to electrophilic substitution, SNAr is favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the hydroxyl group is activating for electrophilic attack, the electronegative fluorine atom can facilitate nucleophilic attack, particularly when the ring is further activated by other electron-withdrawing substituents. masterorganicchemistry.com

The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov The rate-determining step is the attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The presence of the fluorine atom, being highly electronegative, helps to stabilize the negative charge in the intermediate, thereby increasing the reaction rate. masterorganicchemistry.com This is why fluorine, despite its strong bond to carbon, can act as a leaving group in SNAr reactions. masterorganicchemistry.com

Studies on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have demonstrated successful nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions provide access to a diverse range of substituted aromatic compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov

Oxidative and Reductive Reactivity of Fluorinated Phenols

Phenols can undergo oxidation to form quinones. libretexts.org This transformation involves the loss of two hydrogen atoms and the formation of a conjugated diketone system. libretexts.org Various oxidizing agents can be used for this purpose, including Fremy's salt (potassium nitrosodisulfonate). libretexts.org The redox properties of the resulting quinones are significant, as they can be readily reduced back to hydroquinones. libretexts.org This reversible redox behavior is crucial in biological systems, where ubiquinones (coenzymes Q) act as biochemical oxidizing agents in electron-transfer processes. libretexts.org

The fluorination of phenols can also be achieved under oxidative conditions. For instance, the use of [18F]fluoride in the presence of an oxidizing agent allows for the direct nucleophilic fluorination of phenols. researchgate.netsemanticscholar.org This method is particularly relevant in the synthesis of radiolabeled compounds for positron emission tomography (PET).

Proposed Mechanistic Insights from Isotope Labeling Experiments

Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of phenolic compounds, isotopic labeling, particularly with deuterium (²H) and carbon-13 (¹³C), can provide valuable insights into reaction pathways. researchgate.netchemrxiv.orgresearchgate.net

For example, kinetic isotope effect studies on the oxidative half-reaction of phenol (B47542) hydroxylase showed no kinetic isotope effect for deuterated phenol, suggesting that C-H bond cleavage is not the rate-determining step in that particular enzymatic reaction. nih.gov In contrast, significant isotope effects were observed with resorcinol, indicating a different rate-limiting step for that substrate. nih.gov

Recent advancements have enabled the site-specific incorporation of carbon isotopes into the core of aromatic compounds, including the ipso-carbon of phenols. chemrxiv.orgresearchgate.netacs.org This "core-labeling" strategy allows for the synthesis of phenols labeled with ¹³C, ¹⁴C, or even the short-lived ¹¹C, which is crucial for PET imaging. chemrxiv.orgresearchgate.netacs.org These labeled compounds are invaluable for studying metabolic pathways and the in vivo fate of drug candidates. researchgate.net

Friedel–Crafts Alkylation Reactions with Phenolic Derivatives

The Friedel–Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org It encompasses two main types: alkylation and acylation. wikipedia.orgbyjus.com Friedel–Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide or other alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comjk-sci.com

Phenols, being highly activated substrates, can readily undergo Friedel–Crafts alkylation. jk-sci.com However, the reaction can be complicated by the fact that phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) or on the phenolic oxygen (O-alkylation). stackexchange.com The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution. stackexchange.com

The choice of catalyst and reaction conditions can influence the selectivity between C- and O-alkylation. stackexchange.comresearchgate.net For instance, high concentrations of a strong Lewis acid catalyst tend to favor C-alkylation, while lower concentrations may favor O-alkylation. stackexchange.com Furthermore, polyalkylation can be a side reaction, which can be minimized by using an excess of the aromatic reactant. jk-sci.com

Table 1: Summary of Reaction Types and Key Features for this compound

| Reaction Type | Key Features |

|---|

| Electrophilic Aromatic Substitution | - Activated by the hydroxyl group.

Derivatives and Analogues of 3 Fluoro 5 Phenylphenol: Design and Synthesis

Synthetic Routes to Structural Analogues with Modified Substituent Patterns

The generation of structural analogues of 3-fluoro-5-phenylphenol with varied substituent patterns is primarily achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent and versatile method. nih.govacs.orgscripps.edu This reaction facilitates the formation of the crucial carbon-carbon bond between the two aromatic rings of the biphenyl (B1667301) scaffold.

The general approach involves the coupling of an appropriately substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. To synthesize analogues of this compound, one could start with a substituted 3-fluorophenol (B1196323) derivative and a substituted phenylboronic acid, or vice versa. The flexibility of this method allows for the introduction of a wide array of functional groups onto either aromatic ring, thereby enabling the systematic modification of the compound's electronic and steric properties.

For instance, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic character of the biphenyl system. The choice of the starting materials, including the nature of the halide (I, Br, Cl) and the boronic acid or its ester derivatives (e.g., pinacol (B44631) esters), can be optimized to achieve high yields and selectivity. nih.gov Ligandless palladium catalysts or catalysts supported by specialized phosphine (B1218219) ligands are often employed to enhance reaction efficiency and prevent side reactions. acs.org

Beyond the initial biphenyl synthesis, further modifications to the substituent patterns can be achieved through subsequent reactions. For example, nucleophilic aromatic substitution (SNAr) can be a powerful tool for introducing new functional groups, particularly on rings activated by electron-withdrawing substituents. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has demonstrated that the fluorine atom can be displaced by various nucleophiles, including those based on oxygen, sulfur, and nitrogen, to afford a range of 3,5-disubstituted patterns. researchgate.net This methodology could be adapted to a nitrated derivative of this compound to introduce further diversity.

Below is a table summarizing various synthetic strategies for modifying the substituent patterns of biphenyl compounds, which are applicable to the synthesis of this compound analogues.

| Reaction Type | Reactants | Catalyst/Reagent | Purpose | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Catalyst, Base | Formation of the biphenyl core with various substituents. | nih.govscripps.edu |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Palladium or Nickel Catalyst | Alternative to Suzuki-Miyaura for C-C bond formation. | nih.gov |

| Ullmann Reaction | Aryl Halides | Copper or Nickel Catalyst | Homocoupling or heterocoupling to form the biphenyl linkage. | nih.gov |

| Nucleophilic Aromatic Substitution | Fluorinated Aromatic Ring + Nucleophile | Base | Introduction of functional groups by displacing a leaving group (e.g., fluorine). | researchgate.net |

Incorporation of this compound Scaffold into Complex Molecular Architectures

The this compound scaffold can serve as a fundamental building block for the construction of more intricate and larger molecular architectures, including macrocycles and polymers. The synthetic strategies to achieve this often leverage the functional groups present on the biphenyl core, namely the hydroxyl group and positions on the aromatic rings amenable to further functionalization.

One approach involves the conversion of the phenolic hydroxyl group into a more reactive species, such as an ether or ester linkage, to connect the biphenyl unit to other molecular fragments. For example, Williamson ether synthesis could be employed to link the this compound to other aromatic or aliphatic components, potentially leading to the formation of macrocyclic structures. The synthesis of fluorinated macrocycles has been shown to be a viable strategy for creating host-guest systems with specific recognition properties. acs.org

Furthermore, the biphenyl unit can be incorporated into polymer chains to impart specific properties to the resulting material. Polyimides, for instance, are a class of high-performance polymers known for their thermal stability. By designing diamine or dianhydride monomers containing the this compound moiety, novel fluorinated aromatic polyimides could be synthesized. acs.org These polymers might exhibit enhanced solubility, processability, and specific gas separation properties due to the presence of the fluorine atom and the biphenyl structure.

The following table outlines potential strategies for integrating the this compound scaffold into more complex molecules.

| Molecular Architecture | Synthetic Strategy | Key Functionalization | Potential Application |

| Macrocycles | Ring-closing metathesis, Williamson ether synthesis | Functionalization of the phenol (B47542) and/or aryl rings with reactive groups (e.g., alkenes, halides). | Host-guest chemistry, molecular recognition. |

| Polymers (e.g., Polyimides) | Polycondensation | Synthesis of diamine or dianhydride monomers from this compound. | High-performance materials, gas separation membranes. |

| Dendrimers | Convergent or divergent synthesis | Stepwise addition of branched units to the core scaffold. | Catalysis, drug delivery. |

Fluorinated Phenol and Biphenyl Derivatives in Functional Material Design

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, make fluorinated compounds highly valuable in the design of functional materials. acs.org The incorporation of the this compound scaffold into materials can lead to enhanced thermal stability, chemical resistance, and specific optical and electronic properties.

Fluorinated biphenyl derivatives have been explored for their use in gas separation membranes. The introduction of fluorine-containing groups, such as trifluoromethyl (CF3), into polyimides based on biphenyl structures can increase the fractional free volume of the polymer, leading to improved gas permeability and selectivity. acs.org The rigidity of the biphenyl backbone combined with the properties of the fluorine substituents can be fine-tuned to optimize the separation of specific gases.

In the realm of electronics, fluorinated biphenyl compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of the biphenyl system can be modulated by the fluorine substituent, influencing the energy levels of the material and its charge-transport characteristics. nih.gov

Furthermore, the introduction of fluorine can enhance the transparency of polymers. Fluorinated polyamides derived from fluorinated dicarboxylic acids have been shown to exhibit high transparency and low yellowness, making them suitable for optical applications. researchgate.net The this compound moiety could be a valuable component in the design of such transparent, high-performance polymers.

The table below summarizes the applications of fluorinated phenol and biphenyl derivatives in functional material design.

| Functional Material | Key Property Conferred by Fluorination | Specific Application | Reference |

| Gas Separation Membranes | Increased fractional free volume, altered solubility-diffusivity. | Separation of CO2 from natural gas, air separation. | acs.org |

| Organic Electronics | Modified electronic energy levels, improved charge transport. | Organic light-emitting diodes (OLEDs), organic solar cells. | nih.gov |

| Transparent Polymers | Reduced intra- and intermolecular charge transfer. | Optical films, lenses, and coatings. | researchgate.net |

| Liquid Crystals | Modified mesophase behavior and dielectric anisotropy. | Display technologies. | acs.org |

Exploration of Chiral Derivatives and Atropisomerism in Biaryl Compounds

The phenomenon of atropisomerism arises from hindered rotation around a single bond, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). In substituted biphenyls, bulky groups at the ortho positions of the two aromatic rings can restrict rotation around the pivotal C-C bond, giving rise to axial chirality. The presence of a fluorine atom at the 3-position and a phenyl group at the 5-position of the phenol ring in this compound does not inherently lead to stable atropisomers at room temperature, as the ortho positions of the phenyl group are unsubstituted.

However, the synthesis of derivatives of this compound with additional substituents at the ortho positions (2, 6, 2', and 6') can induce atropisomerism. The rotational barrier and, consequently, the stability of the atropisomers are highly dependent on the size and nature of these ortho substituents. nih.govacs.org Fluorine itself, although small, can contribute to the rotational barrier due to electrostatic repulsion. researchgate.net

The enantioselective synthesis of biaryl atropisomers is a significant challenge in organic chemistry. nih.govacs.org Strategies to achieve this include:

Asymmetric Cross-Coupling: Utilizing chiral ligands in palladium-catalyzed reactions like the Suzuki-Miyaura coupling can induce asymmetry during the formation of the biaryl bond.

Kinetic Resolution: Racemic mixtures of atropisomeric biaryls can be resolved through enzymatic or chemical methods. Lipases, for example, can selectively acylate one enantiomer, allowing for the separation of the two. acs.orgacs.org

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to one of the aromatic precursors can direct the stereochemical outcome of the coupling reaction. The auxiliary can then be removed to yield the enantioenriched biaryl.

The resolution of chiral biphenyl derivatives can also be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). acs.org The separated enantiomers of atropisomeric biphenyls often exhibit different biological activities and can serve as chiral ligands or catalysts in asymmetric synthesis. chemrxiv.org

The following table provides an overview of key concepts and methods related to chiral derivatives and atropisomerism in biaryl compounds.

| Concept/Method | Description | Relevance to this compound | Reference |

| Atropisomerism | Stereoisomerism arising from hindered rotation around a single bond. | Can be induced in derivatives with ortho-substituents. | pharmaguideline.com |

| Asymmetric Synthesis | Methods to produce one enantiomer in excess. | Enantioselective synthesis of chiral derivatives. | nih.govacs.org |

| Kinetic Resolution | Separation of a racemic mixture by reacting one enantiomer faster than the other. | A method to obtain enantiopure atropisomers. | acs.org |

| Chiral HPLC | Chromatographic technique using a chiral stationary phase to separate enantiomers. | Analytical and preparative method for resolving chiral derivatives. | acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.net Studies on related substituted 4-phenylphenols have successfully employed DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, to analyze ground state geometry, vibrational frequencies, and electronic properties. tandfonline.comtandfonline.com

Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (HOMO/LUMO)

The MESP is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For similar substituted phenols, MESP analyses have shown that the oxygen atoms are typically the most reactive sites. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals, are key to understanding chemical reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and NLO (nonlinear optical) behavior. researchgate.net Without specific studies on 3-Fluoro-5-phenylphenol, its MESP map and HOMO/LUMO energy values remain uncharacterized.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods are instrumental in mapping potential energy surfaces to elucidate reaction mechanisms, identifying transition states, and calculating activation energies. Such studies would be invaluable for understanding the synthesis, degradation, or metabolic pathways involving this compound. However, no such specific quantum chemical investigations into the reaction pathways of this compound were found.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are vital in drug discovery and toxicology for predicting the activity of new compounds. nih.gov

Hydrophobicity and Electronic Parameter Correlations

In QSAR studies, hydrophobicity (often quantified by log P) and various electronic parameters are critical descriptors. nih.govslideshare.net These parameters are known to influence a drug's absorption, distribution, and interaction with biological targets. slideshare.net For a QSAR model of this compound to be developed, experimental biological activity data would be required, which is currently lacking.

Molecular Orbital Indices and Hammett Sigma Constants in Model Development

Molecular orbital energies (like HOMO and LUMO) and Hammett sigma (σ) constants are frequently used as electronic descriptors in QSAR equations. rsc.orgnih.gov The Hammett constant quantifies the electron-donating or electron-withdrawing effect of substituents on a phenyl ring. science.govnih.gov A QSAR study for a series of analogs of this compound would correlate these indices with biological activity, but the foundational data for such a study does not appear to have been published.

Conformational Analysis and Molecular Folding Simulations for Biphenyl (B1667301) Systems

Computational studies on biphenyl and its derivatives have employed various methods, including Density Functional Theory (DFT), to elucidate the rotational barriers. For the parent biphenyl molecule, the ground state is characterized by a twisted conformation, with a dihedral angle of approximately 45°. ic.ac.uk Planar (0°) and perpendicular (90°) conformations represent energy maxima, corresponding to the transition states for rotation. comporgchem.com The energy barrier at 0° is primarily due to steric repulsion between the ortho-hydrogens, while the barrier at 90° is attributed to the loss of π-conjugation between the rings. comporgchem.com

The introduction of substituents on the phenyl rings significantly influences the rotational barriers and the preferred dihedral angle. A computational benchmarking study on a wide range of substituted biphenyls has shown that methods like B3LYP-D, B97-D, and TPSS-D3, when combined with large triple-ζ basis sets, can accurately predict these torsional barriers relative to experimental values. rsc.org For instance, the presence of bulky ortho-substituents dramatically increases the rotational barrier, a principle utilized in the design of atropisomers, which are stereoisomers arising from hindered rotation. scispace.comslideshare.net

In the case of this compound, the substituents are in the meta positions relative to the inter-ring bond. While meta-substituents have a less pronounced steric effect compared to ortho-substituents, they can still influence the conformational preference through electronic effects. The fluorine atom, being highly electronegative, can alter the charge distribution and dipole moment of the molecule, which in turn affects the intermolecular and intramolecular interactions governing the conformational equilibrium. d-nb.infonih.gov Theoretical studies on fluorinated biphenyls have shown that the phenyl-phenyl orientation is generally not significantly affected by varying substituents on one of the rings, suggesting that the fundamental twisted geometry of the biphenyl core is maintained. acs.org

Molecular folding simulations, while more commonly applied to larger molecules like proteins and foldamers, can also provide insights into the dynamic conformational behavior of smaller, flexible molecules like biphenyl derivatives. nsf.gov These simulations can map the potential energy surface as a function of the dihedral angle, revealing the pathways and transition states for conformational changes. For this compound, such simulations would likely show a dynamic equilibrium between equivalent twisted conformers.

To provide a comparative context for the rotational energetics of substituted biphenyls, the following table summarizes computationally determined rotational barriers for various derivatives.

| Compound | Method | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |

|---|---|---|---|

| Biphenyl | CCSD(T) | ~1.9 (at 0°) / ~2.0 (at 90°) | ~45 |

| 2-Fluorobiphenyl | DFT | Not specified | Not specified |

| 2,2'-Difluorobiphenyl | DFT | Not specified | Not specified |

| Perfluorobiphenyl | DFT | Not specified | ~65-70 |

Cohesive Energy Density Calculations for Fluorinated Mesogens

The cohesive energy density (CED) is a fundamental thermophysical property that quantifies the strength of intermolecular forces within a material in its condensed phase. researchgate.net It is defined as the energy required to separate all molecules in a unit volume from each other to an infinite distance (i.e., the energy of vaporization per unit volume). researchgate.net For molecules like this compound, which can be considered a component of or analogous to fluorinated mesogens (liquid crystals), CED is a critical parameter influencing properties such as solubility, miscibility, and the stability of liquid crystalline phases. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for calculating the cohesive energy density of complex molecules. nih.gov In this approach, an atomistic model of the molecule is constructed, and the interactions between atoms are described by a force field. By simulating a system of these molecules in a condensed phase (e.g., a liquid or amorphous solid), the total potential energy of the system can be calculated. The cohesive energy is then determined by subtracting the intramolecular energy from the total potential energy of the bulk system. researchgate.net

The introduction of fluorine into organic molecules, particularly in the context of mesogens, has a profound effect on their cohesive energy density. nih.gov The high electronegativity and low polarizability of fluorine atoms lead to weaker van der Waals interactions compared to their hydrogenated counterparts. This generally results in a lower cohesive energy density for fluorinated compounds. nih.gov This reduction in intermolecular attraction is a key factor in the unique properties of fluorinated materials, including their tendency to form micro-segregated structures in liquid crystalline phases. nih.gov

For fluorinated mesogens, the cohesive energy density influences the type and stability of the mesophases formed. The interplay between the cohesive energies of different molecular fragments (e.g., fluorinated and non-fluorinated parts) can drive the self-assembly into specific ordered structures like smectic or columnar phases. tandfonline.commdpi.com Atomistic simulations of semifluorinated n-alkanes have demonstrated their spontaneous formation of layered structures, a direct consequence of the different cohesive energy densities of the fluorocarbon and hydrocarbon segments. tandfonline.com

| Compound Type | Typical Cohesive Energy Density (J/cm³) | Key Structural Features |

|---|---|---|

| Aromatic Hydrocarbons (e.g., Benzene) | ~350-400 | Non-polar, π-π stacking |

| Fluorinated Benzenes (e.g., Hexafluorobenzene) | ~250-300 | Weakened van der Waals forces |

| Non-fluorinated Liquid Crystals (e.g., Cyanobiphenyls) | ~400-500 | Strong dipole-dipole interactions |

| Fluorinated Liquid Crystals | ~300-450 | Micro-segregation, reduced intermolecular forces |

Based on its structure, which combines a polar hydroxyl group with a fluorinated biphenyl core, the cohesive energy density of this compound would be influenced by a balance of hydrogen bonding, dipole-dipole interactions, and the weaker dispersive forces associated with the fluorinated ring.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules like "3-Fluoro-5-phenylphenol". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the placement of substituents.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete characterization of "this compound". Each of these techniques offers unique insights into the molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The protons on the fluorinated phenolic ring are expected to be observed as distinct multiplets, with their chemical shifts and coupling patterns influenced by both the hydroxyl and fluorine substituents. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound", twelve distinct signals are anticipated, corresponding to the twelve carbon atoms in the structure. The carbon atoms bonded to the fluorine and hydroxyl groups will show characteristic chemical shifts. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the hydroxyl group.

Fluorine-19 (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For "this compound", a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, the fluorine signal will be split into a multiplet due to coupling with neighboring protons (²JHF and ³JHF), providing valuable information about the substitution pattern on the phenolic ring. The broad chemical shift range in ¹⁹F NMR allows for the clear resolution of fluorine-containing functional groups.

Below is a table summarizing the expected NMR data for "this compound" based on analysis of related structures.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | 7.2 - 7.6 (phenyl ring) | Multiplet | |

| 6.5 - 7.1 (fluorophenolic ring) | Multiplets | JHF couplings | |

| ~5.0 - 9.0 (hydroxyl) | Broad Singlet | ||

| ¹³C | 155 - 165 (C-F) | Doublet | ¹JCF ≈ 240-250 |

| 150 - 160 (C-OH) | Singlet | ||

| 110 - 145 (aromatic carbons) | |||

| ¹⁹F | -110 to -130 | Multiplet | JHF couplings |

To unambiguously assign all proton and carbon signals and to gain insights into the spatial arrangement of the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to delineate the spin systems within the phenyl and fluorophenolic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the through-space proximity of protons, which can offer insights into the preferred conformation of the biphenyl (B1667301) linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "this compound" (C₁₂H₉FO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass of 188.0637 g/mol . The isotopic pattern of this peak would be consistent with the presence of one fluorine atom and twelve carbon atoms.

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecular ion. The expected fragmentation pathways would involve the loss of small neutral molecules or radicals, such as CO, CHO, and HF, as well as cleavage of the biphenyl bond. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

| Technique | Expected Observation | Information Gained |

| High-Resolution MS (HRMS) | Molecular ion peak at m/z 188.0637 | Elemental Composition (C₁₂H₉FO) |

| Electron Ionization MS (EI-MS) | Fragmentation pattern | Structural confirmation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to display characteristic absorption bands for the hydroxyl and aromatic C-H and C-C bonds, as well as the C-F bond.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-F Stretch: A strong absorption band in the range of 1100-1300 cm⁻¹ is indicative of the carbon-fluorine bond.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will appear in the 690-900 cm⁻¹ region, and their exact positions can provide information about the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption maxima characteristic of a substituted biphenyl system. The electronic transitions (π → π*) of the aromatic rings will give rise to strong absorption bands, typically in the range of 200-300 nm. The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings.

| Spectroscopic Method | Expected Absorption Region | Corresponding Functional Group/Transition |

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| >3000 cm⁻¹ (sharp) | Aromatic C-H stretch | |

| 1450-1600 cm⁻¹ | Aromatic C=C bend | |

| 1100-1300 cm⁻¹ (strong) | C-F stretch | |

| UV-Vis Spectroscopy | 200-300 nm | π → π* transitions of the aromatic rings |

Molecular Interactions and Structure Activity Relationships Sar in Chemical Systems

Influence of Fluorine Substitution on Molecular Recognition and Binding Properties

The introduction of a fluorine atom at the meta-position of the phenolic ring in 3-Fluoro-5-phenylphenol instigates a cascade of electronic and conformational effects that are pivotal in molecular recognition and binding affinity. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to serve as a hydrogen bond acceptor, a role that a simple hydrogen atom cannot fulfill. tandfonline.com This capacity to engage in hydrogen bonding can be critical for the compound's interaction with protein active sites. researchgate.netacs.org

Furthermore, the electron-withdrawing nature of fluorine alters the charge distribution across the aromatic rings. This modification can influence cation-π and π-π stacking interactions, which are often crucial for ligand binding within a receptor. tandfonline.com The C-F bond, being stronger than a C-H bond, also contributes to the metabolic stability of the molecule, a desirable trait in drug design. tandfonline.com

The influence of fluorine substitution on binding affinity is a well-documented phenomenon. The replacement of a hydrogen atom with fluorine can lead to enhanced binding affinity due to favorable interactions with the protein target. tandfonline.com Computational studies have highlighted that fluorine can interact with protein backbones and side chains, and even modulate the behavior of surrounding water molecules to stabilize a protein-ligand complex. acs.orgnih.gov

Table 1: Comparative Physicochemical Properties and Potential Binding Interactions

| Property | Phenylphenol (Parent Compound) | This compound | Influence of Fluorine |

| Hydrogen Bond Donor | Yes (phenolic -OH) | Yes (phenolic -OH) | No change in donor capacity |

| Hydrogen Bond Acceptor | Yes (phenolic -OH) | Yes (phenolic -OH and Fluorine) | Additional acceptor site |

| Dipole Moment | Moderate | Increased | Enhanced polarity |

| Lipophilicity (logP) | ~3.1 | ~3.3 | Increased lipophilicity |

| Metabolic Stability | Susceptible to aromatic hydroxylation | Increased resistance to oxidation | C-F bond strength enhances stability |

| Potential Interactions | H-bonding, π-π stacking, hydrophobic | H-bonding, π-π stacking, hydrophobic, halogen bonding | Introduction of halogen bonding potential |

Note: The data in this table is illustrative and based on general principles of fluorine substitution in medicinal chemistry. Specific experimental values for this compound may vary.

Molecular Design Principles Based on Fluorine's Electronic and Steric Effects

The design of molecules incorporating fluorine, such as this compound, is guided by the predictable yet powerful electronic and steric effects of this halogen. The strong electron-withdrawing effect of fluorine can significantly lower the pKa of the phenolic hydroxyl group, making it more acidic. This alteration in acidity can be critical for optimizing interactions with specific amino acid residues in an enzyme's active site.

The strategic placement of fluorine can also block sites of metabolic attack. For instance, the introduction of a fluorine atom can prevent enzymatic hydroxylation at that position, thereby increasing the compound's in vivo half-life. This principle is a cornerstone of modern drug design, aimed at improving the pharmacokinetic properties of lead compounds.

Structure-Activity Relationships in Mechanistic Enzymology

In the context of enzyme inhibition, the fluorine atom in this compound could potentially interact with active site residues to enhance inhibitory potency. The modified electronic environment of the aromatic rings could also influence the compound's ability to act as a competitive or non-competitive inhibitor. For instance, studies on fluorinated benzenesulfonamides have demonstrated that the arrangement of fluorine and other substituents is critical for the inhibition of amyloid-β aggregation. researchgate.net

Table 2: Hypothetical Structure-Activity Relationships for Enzyme Inhibition

| Moiety/Substituent | Position | Postulated Effect on Inhibition | Rationale |

| Fluorine | 3-position of phenolic ring | Potential for increased potency | Acts as H-bond acceptor; alters electronics for enhanced binding |

| Phenyl Group | 5-position of phenolic ring | Hydrophobic pocket interaction | Provides a large, non-polar surface for van der Waals interactions |

| Hydroxyl Group | 1-position of phenolic ring | Key H-bonding interaction | Anchors the molecule in the active site through H-bond donation/acceptance |

Note: This table presents a hypothetical SAR based on established principles of enzyme inhibition and is not based on experimental data for this compound.

Computational Docking Simulations for Ligand-Receptor Interactions in Model Systems

Computational docking simulations are invaluable tools for predicting and rationalizing the binding of ligands to protein receptors. researchgate.net While specific docking studies for this compound are not published, we can conceptualize such a study with a model enzyme system, for instance, a peroxidase. Studies on the degradation of fluorinated phenols by peroxidases have shown that the degree and position of fluorination can significantly affect the rate of enzymatic activity. nih.gov

A computational docking simulation of this compound into the active site of a peroxidase would likely reveal key interactions. The phenolic hydroxyl group would be expected to form a hydrogen bond with a catalytic residue, while the phenyl ring would occupy a hydrophobic pocket. The fluorine atom could form a hydrogen bond with a backbone amide or a polar side chain, or it could engage in favorable electrostatic interactions.

The results of such simulations could provide insights into the binding orientation and affinity of the compound. By comparing the docking scores and interaction patterns of this compound with its non-fluorinated counterpart, researchers could quantify the contribution of the fluorine atom to the binding event. These computational approaches are essential for understanding the nuanced role of fluorine in protein-ligand interactions and for the rational design of new, more potent enzyme inhibitors. acs.orgacs.orgnih.gov

Applications in Materials Science and Advanced Technologies

Fluorinated Biphenyls in Liquid Crystal Displays (LCDs) and Organic Light-Emitting Diodes (OLEDs)

Fluorinated biphenyl (B1667301) derivatives are crucial components in the formulation of liquid crystal mixtures for LCDs. The presence and position of fluorine atoms on the biphenyl core significantly influence key properties such as dielectric anisotropy, viscosity, and thermal stability. These characteristics are essential for achieving the fast response times, high contrast ratios, and wide operating temperature ranges required in modern displays.

In the realm of Organic Light-Emitting Diodes (OLEDs), fluorinated intermediates are indispensable for synthesizing the complex organic materials that form the core of these devices. nbinno.com These intermediates serve as precursors for host materials, emissive materials, and charge-transport layers. nbinno.com The high degree of fluorination imparts exceptional thermal stability and chemical inertness, which are critical for the longevity and efficiency of OLEDs. nbinno.com For instance, wide-bandgap host materials are necessary for efficient energy transfer to emitters, and bipolar organic compounds, which can be derived from biphenyl cores, are beneficial for carrier balance. nih.gov The use of fluorinated building blocks allows for precise tuning of the electronic and optical properties of OLED materials, leading to enhanced color purity, higher luminescence efficiency, and extended device lifetimes. nbinno.com Second-generation phosphorescent OLEDs, in particular, rely on sophisticated host-dopant systems where such tailored organic molecules play a central role. ossila.com

| Property Influenced by Fluorination | Impact on Display Technology |

| Dielectric Anisotropy | Determines the threshold voltage for switching liquid crystal molecules. |

| Viscosity | Affects the switching speed and response time of the display. |

| Thermal Stability | Ensures reliable performance across a range of operating temperatures. |

| Electronic Properties | Allows for fine-tuning of energy levels in OLED materials for efficient charge injection and transport. nbinno.com |

| Chemical Inertness | Contributes to the long-term stability and lifetime of OLED devices. nbinno.com |

| Parameter | Effect of Fluorination | Research Finding Example |

| Power Conversion Efficiency (PCE) | Generally increased | Fluorinated benzothiadiazole (FBT) in D-A copolymers is a major advancement for OSCs. nih.gov |

| Open-Circuit Voltage (Voc) | Often enhanced | Fluorination effectively reduces HOMO levels, enhancing Voc. nih.gov |

| Short-Circuit Current (Jsc) | Can be improved | Modification with fluorine-containing molecules enhanced Jsc from 7.90 to 9.39 mA/cm². nih.gov |

| Fill Factor (FF) | Can be improved | Modification with fluorine-containing molecules improved FF from 27% to 53%. nih.gov |

| Long-term Stability | Generally improved | Fluorinated compounds exhibit strong hydrophobicity, contributing to device stability. bohrium.com |

Integration into Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netscialert.net The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tailored by choosing appropriate building blocks. Biphenyl-based ligands can be used to create robust frameworks with interesting properties. For instance, MOFs can be designed to be luminescent, making them useful as chemical sensors. mdpi.com The stability and functionality of these frameworks are critical, with materials like ZIF-8 and MIL-100 demonstrating significant thermal and chemical robustness. nih.gov

Polymers of Intrinsic Microporosity (PIMs) are another class of porous materials, but they are amorphous polymers whose porosity arises from an inefficient packing of their rigid and contorted molecular chains. canada.caresearchgate.net Fluorinated polymers are among the material classes that can exhibit intrinsic microporosity. canada.cachempedia.info The incorporation of groups like trifluoromethyl (-CF3) into the polymer structure can enhance gas permeability and selectivity by increasing chain stiffness and reducing interchain interactions. scispace.com Ladder-type polymers with rigid backbones, which can be formed from fluorinated monomers, are a key type of PIM, noted for their high fractional free volumes and gas permeability. researchgate.net

| Material Type | Role of Biphenyl/Fluorinated Moiety | Key Properties & Applications |

| Metal-Organic Frameworks (MOFs) | Can serve as the organic linker connecting metal nodes. | High surface area, tunable porosity, thermal stability. nih.gov Used in sensing, catalysis, and gas storage. scialert.netmdpi.com |

| Polymers of Intrinsic Microporosity (PIMs) | Rigid, fluorinated backbones prevent efficient packing, creating micropores. | High free volume, high surface area, good thermal stability. researchgate.net Used in membrane gas separation and adsorption. canada.caresearchgate.net |

Development of Molecular Wires and Photoluminescence Substances

The development of organic light-emitting materials is a rapidly advancing field. nih.gov Fluorinated diphenylacetylene-based molecules have been shown to be effective luminescent materials where molecular modifications can enhance fluorescence and allow for the tuning of photoluminescence colors. nih.govbeilstein-journals.org Similarly, fluorinated tolanes have been synthesized and evaluated for their photophysical properties. While often non-emissive in solution, some fluorinated tolanes exhibit high photoluminescence efficiencies in the crystalline state, with the position of the fluorine substituent playing a key role in achieving tight, rigid packing that enhances emission. mdpi.com

The biphenyl unit itself is a common core in photoluminescent materials. For example, phenanthroimidazole–triarylborane dyads with a biphenyl bridge have been synthesized and show dual emission patterns in their photoluminescence spectra. researchgate.net Furthermore, luminescent metal-organic frameworks can be constructed that serve as multi-responsive sensors for detecting ions with high sensitivity and selectivity. researchgate.net The introduction of fluorine into these molecular structures can further tune their electronic properties and enhance their performance as photoluminescent substances.

| Compound Class | Photoluminescent Behavior | Key Findings |

| Fluorinated Diphenylacetylenes | Exhibit a wide range of PL colors in polymer-dispersed films. nih.govbeilstein-journals.org | Energy transfer between blue and yellow/green fluorophores allows for color tuning. beilstein-journals.org |

| Fluorinated Tolanes | Can be highly emissive in the crystalline state. mdpi.com | Fluorine at ortho and para positions leads to rigid packing, enhancing PL efficiency. mdpi.com |

| Biphenyl-Bridged Dyads | Exhibit dual emission patterns in PL spectra. researchgate.net | Can act as 'turn-on' sensors for anions like fluoride (B91410). researchgate.net |

| Luminescent MOFs | Can serve as multi-responsive fluorescent sensors. researchgate.net | Can detect specific metal ions with high sensitivity and selectivity. researchgate.net |

Novel Fluorinated Polymers and Oligomers for High-Performance Materials

The unique properties imparted by fluorine atoms have made fluoropolymers and oligomers indispensable in creating high-performance materials. semanticscholar.orgeverflon.com The substitution of hydrogen with fluorine results in materials with increased service temperatures, low surface energy (providing non-stick and low-friction properties), and excellent electrical characteristics. rsc.org These properties make them suitable for demanding industrial applications.

Fluorinated oligomers, which are low molecular weight polymers, can be synthesized with specific functional groups (e.g., hydroxy, carboxy). rsc.org These functionalized oligomers can then be used as building blocks to create more complex structures like polyurethanes or polyesters, incorporating the desirable properties of fluorine into the final material. rsc.org Another approach involves creating organic-inorganic hybrid materials, such as by polymerizing a fluorinated polyhedral oligomeric silsesquioxane (POSS) monomer. acs.org The resulting hybrid polymer can exhibit high thermostability, low water uptake, and a low dielectric constant, making it ideal for applications in microelectronics, such as for high-frequency printed circuit boards. acs.orgacs.org

| Material Type | Synthesis Strategy | Resulting Properties | Potential Applications |

| Functional Fluorinated Oligomers | Radical oligomerization of acrylic monomers with a functional mercaptan. rsc.org | Low molecular weight, end-capped with functional groups (e.g., -OH, -COOH). rsc.org | Building blocks for polyurethanes, polyesters; oil- and water-repellent treatments. rsc.org |

| Fluorinated POSS-based Polymers | Thermal polymerization of a fluorinated POSS monomer. acs.org | High thermostability (up to 436 °C), high optical transparency, low dielectric constant (<2.56), hydrophobicity. acs.orgacs.org | High-frequency printed circuit boards, encapsulation resins for integrated circuits. acs.org |

| General Fluoropolymers | Polymerization of fluorinated monomers. | High thermal stability, chemical resistance, low surface energy, low friction coefficient. everflon.comrsc.org | Coatings, seals, cable insulation, chemically resistant linings. |

Environmental Fate and Biotransformation Pathways

Degradation Mechanisms of Fluorinated Aromatic Compounds in Environmental Compartments

Fluorinated aromatic compounds can be degraded through both biotic and abiotic pathways in the environment. The susceptibility of these compounds to degradation is significantly influenced by the number and position of fluorine atoms on the aromatic ring. Generally, these compounds are more resistant to degradation than their non-fluorinated counterparts.

Abiotic degradation can occur through processes such as photolysis and hydrolysis. Photodegradation involves the breakdown of compounds by light, particularly UV radiation. While direct photolysis of the C-F bond is difficult, photosensitized reactions can play a role in the transformation of some fluorinated aromatics. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for the highly stable aryl-fluorine bond under typical environmental conditions.

Biotic degradation, mediated by microorganisms, is a key process in the environmental fate of these compounds. However, the strong carbon-fluorine bond presents a significant challenge for microbial enzymes. Consequently, the initial microbial attack on fluorinated aromatic compounds often occurs at other, more susceptible positions on the molecule, such as hydroxylated or non-fluorinated rings. For compounds like 3-Fluoro-5-phenylphenol, which contains both a fluorinated and a non-fluorinated phenyl ring, it is plausible that initial degradation would target the unsubstituted phenyl ring. The degradation of analogous compounds, such as polychlorinated biphenyls (PCBs), often proceeds through the initial oxidation of the less chlorinated ring.

Microbial Defluorination and Bioremediation Potential

Microbial defluorination is a critical step in the complete mineralization of fluorinated organic compounds. The process of cleaving the carbon-fluorine bond is a key area of research for the bioremediation of sites contaminated with these persistent pollutants.

The enzymatic cleavage of the carbon-fluorine bond is a thermodynamically challenging reaction. However, several microbial enzymes have been identified that can catalyze this process. These enzymes often belong to the class of oxygenases and dehalogenases.

Oxygenases : Monooxygenases and dioxygenases can initiate the degradation of fluorinated aromatic compounds by incorporating one or two oxygen atoms into the aromatic ring. This hydroxylation can lead to the formation of unstable intermediates that subsequently eliminate the fluoride (B91410) ion. For instance, cytochrome P450 enzymes have been implicated in the oxidative defluorination of some fluorinated substrates. The initial electrophilic attack by the enzyme can lead to a rearrangement that facilitates the cleavage of the C-F bond.

Dehalogenases : These enzymes directly catalyze the cleavage of carbon-halogen bonds. While many dehalogenases are specific for chlorinated or brominated compounds, some have been shown to act on fluorinated substrates, albeit often at lower rates.

The degradation of compounds structurally similar to this compound, such as fluorobiphenyl, has been studied. For example, the fungus Cunninghamella elegans has been shown to hydroxylate fluorobiphenyls, a key step that can precede or lead to defluorination.

The biodegradation of fluorinated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation: In aerobic environments, the primary mechanism for the degradation of aromatic compounds is through the action of oxygenase enzymes. For a compound like this compound, aerobic bacteria would likely hydroxylate one of the aromatic rings. This can lead to the formation of fluorinated catechols, which are key intermediates in aromatic degradation pathways. These catechols can then undergo ring cleavage, leading to further degradation. The presence of the fluorine atom can sometimes hinder or alter the typical metabolic pathways. For example, some fluorinated catechols can be dead-end metabolites, resisting further breakdown.

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of aromatic compounds proceeds through different pathways, often involving reductive processes. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a common mechanism for chlorinated and brominated aromatics. However, reductive defluorination is less common due to the high strength of the C-F bond. Nevertheless, some anaerobic microbial consortia have been shown to be capable of defluorinating certain aromatic compounds. For instance, under denitrifying conditions, some fluorobenzoates have been observed to be degraded with the release of fluoride. For fluorophenols, anaerobic degradation has been found to be very slow or non-existent under various conditions, including methanogenic and sulfate-reducing environments.

Formation and Persistence of Fluorinated Metabolites in Environmental Systems

The initial hydroxylation of compounds like this compound can result in the formation of hydroxylated fluorobiphenyls or fluorinated dihydroxy-biphenyls. These metabolites can be more polar and potentially more mobile in the environment than the parent compound. The persistence of these metabolites depends on their chemical structure and the ability of microorganisms to further degrade them.

In some cases, the fluorinated metabolites can be more persistent than the original compound. For example, the biotransformation of some fluorinated compounds can lead to the formation of fluorinated carboxylic acids, which are known to be highly persistent in the environment. The accumulation of such persistent metabolites is a significant concern in the bioremediation of fluorinated pollutants. Studies on related compounds, such as fluorotelomer alcohols, have shown that their biodegradation can lead to the formation of persistent perfluorinated carboxylic acids.

The table below summarizes potential degradation products of fluorinated aromatic compounds based on studies of analogous structures.

| Parent Compound Class | Potential Metabolites | Persistence |

| Fluorinated Biphenyls | Hydroxylated fluorobiphenyls, Fluorinated benzoic acids | Can be persistent, depending on the position of fluorine and hydroxyl groups. |

| Fluorophenols | Fluorocatechols, Fluoromuconic acids | May act as dead-end metabolites in some microbial pathways. |

Influence of Environmental Conditions (pH, Temperature, Microbial Activity) on Transformation

The transformation of fluorinated aromatic compounds in the environment is significantly influenced by various physicochemical and biological factors.

pH : The pH of the soil and water can affect both the chemical stability of the compounds and the activity of microbial populations. For some microbial degradation processes, a neutral pH is optimal. However, some studies have shown that acidic or alkaline conditions can enhance the degradation of certain fluorinated compounds by influencing enzyme activity or the bioavailability of the substrate.

Temperature : Temperature plays a crucial role in microbial activity and, consequently, in the rate of biodegradation. Generally, an increase in temperature, within the optimal range for the degrading microorganisms, will lead to an increased rate of transformation. For example, the degradation of phenols in wastewater has been shown to be significantly affected by temperature, with higher temperatures generally leading to more efficient removal. oaepublish.com

Fate of Fluorine Post-Decomposition in Thermal Treatment Processes

Thermal treatment processes, such as incineration and pyrolysis, are potential methods for the disposal of waste containing fluorinated organic compounds. The high temperatures in these processes are designed to break down the stable C-F bond.

During incineration, fluorinated organic compounds are subjected to high temperatures in the presence of oxygen. Under optimal conditions, this can lead to the complete mineralization of the compound, with the fluorine being converted primarily to hydrogen fluoride (HF). cswab.org This HF can then be removed from the flue gas using scrubbers. However, incomplete combustion can lead to the formation of other fluorinated products of incomplete combustion (PICs), which may also be of environmental concern. The efficiency of incineration depends on factors such as temperature, residence time, and the presence of other substances in the waste stream.

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of fluorinated compounds can also lead to the formation of HF and other smaller fluorinated molecules. In some cases, the fluorine can be captured in the solid residue (char) in the form of inorganic fluorides, such as calcium fluoride (CaF2), especially if calcium-containing materials are present. researchgate.net The distribution of fluorine between the gas, liquid, and solid products of pyrolysis depends on the specific conditions of the process.

The table below outlines the primary fate of fluorine in different thermal treatment processes.

| Thermal Treatment Process | Primary Fate of Fluorine | Key Influencing Factors |

| Incineration | Hydrogen Fluoride (HF) in flue gas | Temperature, Residence Time, Oxygen availability |

| Pyrolysis | Hydrogen Fluoride (HF) in gas phase, Inorganic fluorides (e.g., CaF2) in solid residue | Temperature, Heating rate, Presence of other materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.